N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide
Description
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide is a complex organic compound belonging to the class of quinazolinone derivatives. This compound is characterized by its unique tricyclic structure, which includes a pyridoquinazoline core fused with a pentenamide side chain. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-7-16(21)18-12-8-9-14-13(11-12)17(22)20-10-5-4-6-15(20)19-14/h2,8-9,11H,1,3-7,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMCHKZKILNEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=CC2=C(C=C1)N=C3CCCCN3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the quinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with amines under acidic or basic conditions.
Introduction of the Pyrido Ring: The next step involves the fusion of the pyrido ring to the quinazolinone core. This can be accomplished through a series of condensation reactions, often involving aldehydes or ketones.
Attachment of the Pentenamide Side Chain: The final step is the introduction of the pentenamide side chain. This can be done through amide bond formation reactions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and pyridoquinazoline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazolinone ring. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions (e.g., NaOH, K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide has several applications in scientific research:
Medicinal Chemistry: Due to its quinazolinone core, the compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting kinases and other proteins involved in cell signaling pathways.
Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic drugs for various diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, it prevents substrate access and subsequent phosphorylation events, thereby modulating cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
- 2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
- N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamide
Uniqueness
N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)pent-4-enamide is unique due to its specific structural features, such as the pentenamide side chain, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
